![molecular formula C12H15ClN2O2 B613051 (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride CAS No. 192003-01-3](/img/structure/B613051.png)
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, also known as (R)-baclofen hydrochloride, is a chemical compound used in scientific research. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly used as a GABA receptor agonist.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, potentially providing a new avenue for cancer treatment .
Anti-HIV Activity
Indole derivatives have been studied for their potential use in the treatment of HIV. Their unique chemical structure allows them to bind with high affinity to multiple receptors, which could be beneficial in developing new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. This makes them potential candidates for the development of new antioxidant drugs, which could be used to treat a variety of conditions related to oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs. This could be particularly useful in the fight against antibiotic-resistant bacteria .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties. This could potentially lead to the development of new treatments for tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .
properties
IUPAC Name |
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.